molecular formula C13H13NO3S B13153609 3-Methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde

3-Methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde

Katalognummer: B13153609
Molekulargewicht: 263.31 g/mol
InChI-Schlüssel: RYUSZRPRYXWQLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde is a compound that belongs to the class of benzaldehydes, which are aromatic aldehydes. This compound features a methoxy group at the 3-position of the benzene ring and a thiazole moiety linked via a methoxy bridge at the 2-position. The presence of the thiazole ring, which contains both sulfur and nitrogen atoms, imparts unique chemical and biological properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Aldehyde Formation: The formylation of the benzene ring can be carried out using the Vilsmeier-Haack reaction, which involves the reaction of the aromatic compound with DMF and POCl3.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 3-Methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid.

    Reduction: 3-Methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

    Biology: The compound’s thiazole moiety is known for its biological activity, making it a candidate for studies on antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 3-Methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde involves its interaction with biological targets through its functional groups:

    Molecular Targets: The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function.

    Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methoxybenzaldehyde: Lacks the thiazole moiety, making it less biologically active.

    4-Methoxybenzaldehyde: Similar structure but different position of the methoxy group, leading to different reactivity and properties.

    2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde: Similar but without the methoxy group at the 3-position, affecting its chemical and biological behavior.

Uniqueness

3-Methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde is unique due to the presence of both the methoxy group and the thiazole moiety, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C13H13NO3S

Molekulargewicht

263.31 g/mol

IUPAC-Name

3-methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde

InChI

InChI=1S/C13H13NO3S/c1-9-14-11(8-18-9)7-17-13-10(6-15)4-3-5-12(13)16-2/h3-6,8H,7H2,1-2H3

InChI-Schlüssel

RYUSZRPRYXWQLR-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CS1)COC2=C(C=CC=C2OC)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.